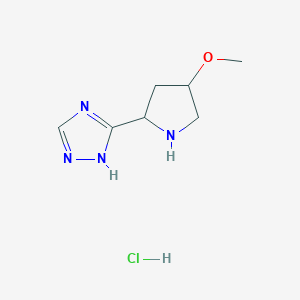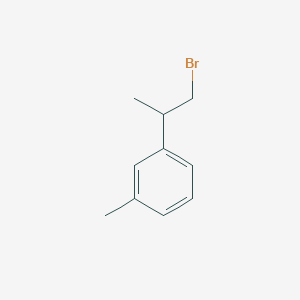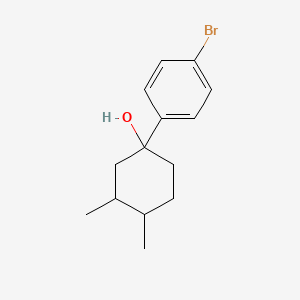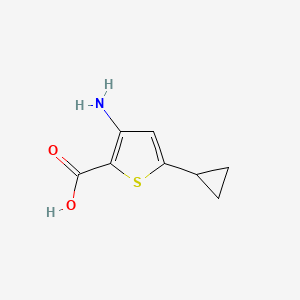![molecular formula C8H15NO2S B13213097 6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13213097.png)
6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Propane-1-sulfonyl)-6-azabicyclo[310]hexane is a bicyclic compound featuring a unique structure that includes a sulfonyl group and an azabicyclohexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for synthesizing 3-azabicyclo[3.1.0]hexane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. The use of photochemistry and [2 + 2] cycloaddition reactions has also been explored to access new building blocks for sp3-rich chemical space .
Chemical Reactions Analysis
Types of Reactions
6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclohexane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Plays a role in the development of antiviral medications, such as boceprevir and pf-07321332.
Industry: Utilized in the synthesis of sp3-rich chemical compounds for various industrial applications.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5’-Pyrimidines]: Studied for their potential antitumor activity.
Uniqueness
6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
6-propylsulfonyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H15NO2S/c1-2-6-12(10,11)9-7-4-3-5-8(7)9/h7-8H,2-6H2,1H3 |
InChI Key |
ZZJIDWNYBQUEPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1C2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13213020.png)


![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B13213035.png)




![2-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13213060.png)

![4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide](/img/structure/B13213073.png)

![4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13213081.png)
![3-[1-(2,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13213094.png)
